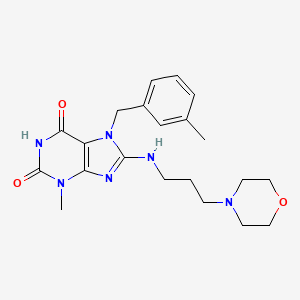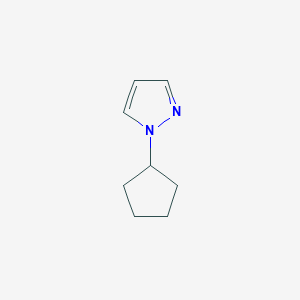![molecular formula C19H16N2O2 B2834262 (2E)-3-(furan-2-yl)-N-[4-(phenylamino)phenyl]prop-2-enamide CAS No. 433967-12-5](/img/structure/B2834262.png)
(2E)-3-(furan-2-yl)-N-[4-(phenylamino)phenyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(furan-2-yl)-N-[4-(phenylamino)phenyl]prop-2-enamide is a useful research compound. Its molecular formula is C19H16N2O2 and its molecular weight is 304.349. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Recognition and DNA Binding
Phenylamidine cationic groups linked by a furan ring, such as furamidine and related compounds, have demonstrated significant binding affinity to AT sequences of DNA. An unsymmetric derivative, DB293, with one phenyl ring replaced by a benzimidazole, exhibits stronger binding to GC-containing DNA sites compared to pure AT sequences. This derivative binds as a stacked dimer in the minor groove of specific GC-containing sequences, demonstrating a potential for designing compounds for specific recognition of mixed DNA sequences. The unique binding mechanism extends the boundaries for small molecule-DNA recognition, highlighting the compound's potential in molecular biology research for gene targeting and manipulation (Wang et al., 2000).
Synthesis and Chemical Reactivity
The compound has served as a precursor in the synthesis of various heterocyclic compounds, demonstrating versatility in chemical reactions. For example, N-(1-Naphthyl)furan-2-carboxamide, synthesized by coupling naphthalen-1-amine with furan-2-carbonyl chloride, was used to create 2-(furan-2-yl)benzo[e][1,3]benzothiazole through a reaction with P2S5 followed by oxidation. This process showcases the compound's utility in synthesizing complex molecular structures with potential applications in material science, pharmacology, and organic chemistry (Aleksandrov & El’chaninov, 2017).
Polymer Science Applications
In polymer science, derivatives of (2E)-3-(furan-2-yl)-N-[4-(phenylamino)phenyl]prop-2-enamide have been explored for the synthesis of furan-based poly(esteramide)s. These polymers are created from biobased diesters and demonstrate properties suitable for high-temperature applications, including thermal stability and amorphous structure. The research underscores the compound's potential in developing sustainable materials with applications in various industrial sectors (Triki et al., 2013).
Photophysical Properties
The photophysical properties of chalcone derivatives, including (E)-3-(furan-2-yl)-N-[4-(phenylamino)phenyl]prop-2-enamide, have been studied in various solvents. These studies reveal significant solvatochromic effects indicating intramolecular charge transfer interactions, and large differences in dipole moments between ground and excited states. Such properties are crucial for applications in dye-sensitized solar cells, organic light-emitting diodes (OLEDs), and as fluorescent probes in biological imaging (Kumari et al., 2017).
Eigenschaften
IUPAC Name |
(E)-N-(4-anilinophenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c22-19(13-12-18-7-4-14-23-18)21-17-10-8-16(9-11-17)20-15-5-2-1-3-6-15/h1-14,20H,(H,21,22)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQCVLFWBEGTNKE-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(2-Chlorophenyl)methyl]-1-[(3-methoxyphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)

![[(Z)-[5-chloro-1-[(4-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate](/img/structure/B2834185.png)
![2-({1-[(4-Fluorophenyl)methyl]piperidin-4-yl}oxy)-4-(trifluoromethyl)pyrimidine](/img/structure/B2834187.png)


![2-{[(3-fluorophenyl)methyl]sulfanyl}-3-(3-methoxyphenyl)-7-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2834196.png)
![3-[4-amino-3-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2834197.png)


